

Spectroscopic and Analytical Profile of 2,5-Furandimethanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	Furandiol
CAS No.:	59684-34-3
Cat. No.:	B14608840

[Get Quote](#)

Introduction

2,5-Furandimethanol (FDM), also known as 2,5-bis(hydroxymethyl)furan (BHMF), is a key bio-based platform chemical derived from renewable resources.[1][2] As a versatile diol, it serves as a crucial building block in the synthesis of polyesters, polyurethanes, and other valuable chemicals.[1][3] Its rigid furan ring and reactive hydroxyl groups impart unique properties to the resulting polymers. For researchers, scientists, and professionals in drug development and materials science, accurate structural characterization of FDM is paramount. This guide provides an in-depth overview of the spectroscopic data (NMR, IR, MS) for 2,5-Furandimethanol, complete with detailed experimental protocols and a logical workflow for its structural elucidation.

Spectroscopic Data

The structural integrity of 2,5-Furandimethanol is confirmed through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy defines the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) confirms the molecular weight and fragmentation pattern.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. [5] The ^1H NMR spectrum provides information about the chemical environment of hydrogen atoms, while the ^{13}C NMR spectrum details the carbon skeleton.

Table 1: ^1H NMR Data for 2,5-Furandimethanol Solvent: Chloroform-d (CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.24	Singlet	2H	Furan ring protons (H-3, H-4)
4.60	Singlet	4H	Methylene protons (- CH_2OH)
1.92	Singlet	2H	Hydroxyl protons (-OH)

(Data sourced from reference[6])

Table 2: ^{13}C NMR Data for 2,5-Furandimethanol Solvent: Chloroform-d (CDCl_3)

Chemical Shift (δ) ppm	Assignment
154.05	C-2, C-5 (carbons attached to - CH_2OH)
108.61	C-3, C-4 (furan ring carbons)
57.53	Methylene carbons (- CH_2OH)

(Data sourced from reference[6])

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. [7]

Table 3: Key IR Absorption Bands for 2,5-Furandimethanol

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3300 (broad)	O-H stretch	Alcohol (-OH)
>3000	C-H stretch	sp ² C-H (Furan ring)
~2900	C-H stretch	sp ³ C-H (Methylene)
~1600	C=C stretch	Furan ring
~1020	C-O stretch	Primary alcohol

(Predicted based on established principles of IR spectroscopy[7][8])

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition.[9] Electron ionization (EI) is a common technique where high-energy electrons bombard the molecule, causing it to ionize and fragment.[10]

Table 4: Mass Spectrometry Data for 2,5-Furandimethanol

m/z Value	Interpretation
128	Molecular Ion (M ⁺)
111	[M-OH] ⁺
97	[M-CH ₂ OH] ⁺
81	Furan ring fragmentation

(Molecular weight confirmed by references[11][12]. Fragmentation is predicted based on typical EI-MS patterns.)

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of purified 2,5-Furandimethanol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) within a 5 mm NMR tube.^[4] Ensure the solid is fully dissolved.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference point (0 ppm) for the chemical shifts.^[13]
- **Data Acquisition:**
 - Place the NMR tube into the spectrometer's probe.^[13]
 - For ^1H NMR, acquire the spectrum using a standard single-pulse experiment on a spectrometer with a magnetic field strength of 300 MHz or higher.^[4]
 - For ^{13}C NMR, use a proton-decoupled pulse sequence to obtain a spectrum where each unique carbon appears as a single line.

Infrared (IR) Spectroscopy (Thin Solid Film Method)

- **Sample Preparation:** Dissolve approximately 50 mg of solid 2,5-Furandimethanol in a few drops of a volatile solvent such as methylene chloride or acetone.^[14]
- **Film Deposition:** Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.^[14]
- **Data Acquisition:**
 - Place the salt plate into the sample holder of the FT-IR spectrometer.
 - Acquire the spectrum. If the signal intensity is too low, add another drop of the solution to the plate, allow it to dry, and re-run the analysis. If the intensity is too high, clean the plate

and use a more dilute solution.[14]

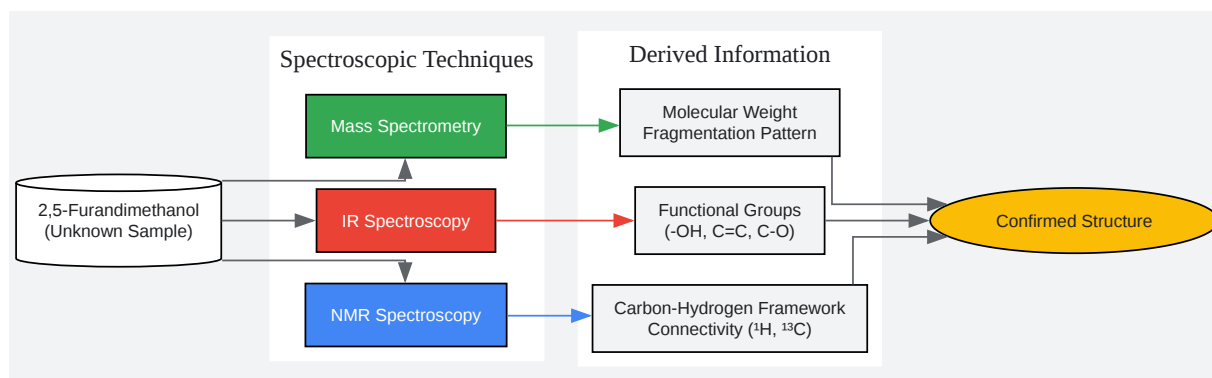
Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a stock solution by dissolving the 2,5-Furandimethanol sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.[15] Further dilute this solution as needed for analysis.[16]
- Instrumentation Conditions:
 - Gas Chromatograph (GC): Use a capillary column suitable for polar compounds. Set the injector temperature to 250 °C and use Helium as the carrier gas. A typical oven temperature program starts at 50 °C, holds for 2 minutes, then ramps to 250 °C at 10 °C/min.[15]
 - Mass Spectrometer (MS): Use electron ionization (EI) at a standard energy of 70 eV. Scan a mass range from m/z 35 to 500.[15]
- Data Acquisition: Inject the prepared sample into the GC-MS system. The components will be separated by the GC and subsequently analyzed by the MS.

Visualization

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for characterizing an organic compound like 2,5-Furandimethanol using multiple spectroscopic techniques.



[Click to download full resolution via product page](#)

Logical flow of spectroscopic analysis for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 2,5-Bis(hydroxymethyl)furan - Wikipedia [en.wikipedia.org]
2. Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
3. medchemexpress.com [medchemexpress.com]
4. benchchem.com [benchchem.com]
5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
6. rsc.org [rsc.org]
7. Infrared Spectroscopy [www2.chemistry.msu.edu]
8. chem.libretexts.org [chem.libretexts.org]
9. fiveable.me [fiveable.me]

- [10. The Mass Spectrometry Experiment \[sites.science.oregonstate.edu\]](#)
- [11. 2,5-Furandimethanol | C6H8O3 | CID 74663 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [12. GSRS \[precision.fda.gov\]](#)
- [13. web.mit.edu \[web.mit.edu\]](#)
- [14. orgchemboulder.com \[orgchemboulder.com\]](#)
- [15. benchchem.com \[benchchem.com\]](#)
- [16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility \[massspec.chem.ox.ac.uk\]](#)
- To cite this document: BenchChem. [Spectroscopic and Analytical Profile of 2,5-Furandimethanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14608840/docs#spectroscopic-and-analytical-profile-of-2-5-furandimethanol-a-technical-guide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check